(R)-3-Bromopropane-1,2-diol (R)-3-Bromopropane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 14437-88-8
VCID: VC20991186
InChI: InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
SMILES: C(C(CBr)O)O
Molecular Formula: C3H7BrO2
Molecular Weight: 154.99 g/mol

(R)-3-Bromopropane-1,2-diol

CAS No.: 14437-88-8

Cat. No.: VC20991186

Molecular Formula: C3H7BrO2

Molecular Weight: 154.99 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Bromopropane-1,2-diol - 14437-88-8

Specification

CAS No. 14437-88-8
Molecular Formula C3H7BrO2
Molecular Weight 154.99 g/mol
IUPAC Name (2R)-3-bromopropane-1,2-diol
Standard InChI InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
Standard InChI Key SIBFQOUHOCRXDL-VKHMYHEASA-N
Isomeric SMILES C([C@H](CBr)O)O
SMILES C(C(CBr)O)O
Canonical SMILES C(C(CBr)O)O

Introduction

Physical and Chemical Properties

(R)-3-Bromopropane-1,2-diol possesses distinct physical and chemical properties that influence its behavior in chemical reactions and determine its utility in synthesis. Understanding these properties is essential for researchers working with this compound.

Basic Physical Properties

The basic physical properties of (R)-3-bromopropane-1,2-diol are summarized in Table 1 below:

PropertyValue
CAS Number14437-88-8
Molecular FormulaC₃H₇BrO₂
Molecular Weight154.99 g/mol
Exact Mass153.963 g/mol
Physical StateNot specified in literature
Polar Surface Area40.46
HS Code2905590090

Table 1: Physical properties of (R)-3-bromopropane-1,2-diol

The compound's relatively low molecular weight and the presence of both polar hydroxyl groups and a bromine atom contribute to its unique chemical behavior. The polar surface area value of 40.46 indicates moderate polarity, which affects its solubility profile and potential interactions with biological systems.

Chemical Reactivity

(R)-3-Bromopropane-1,2-diol exhibits chemical reactivity characteristic of both alcohols and alkyl halides. The primary bromine at the C-3 position is susceptible to nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The two hydroxyl groups can undergo typical alcohol reactions, including oxidation, esterification, and etherification. The chiral center at C-2 provides an opportunity for stereoselective transformations, allowing the compound to serve as a precursor for more complex chiral molecules.

The reactive sites in (R)-3-bromopropane-1,2-diol include:

  • Primary bromide functional group: Susceptible to SN2 reactions with various nucleophiles

  • Primary hydroxyl group: Can undergo oxidation, esterification, and other transformations

  • Secondary hydroxyl group: Offers different reactivity compared to the primary hydroxyl group due to steric factors

  • Chiral center: Provides a handle for stereoselective transformations

Synthesis Methods

Several methodologies have been developed for the synthesis of (R)-3-bromopropane-1,2-diol, with varying levels of stereoselectivity and efficiency. These methods typically rely on either the asymmetric functionalization of achiral precursors or the selective transformation of readily available chiral starting materials.

Asymmetric Dihydroxylation of Allyl Bromide

One of the most common approaches to synthesizing (R)-3-bromopropane-1,2-diol involves the asymmetric dihydroxylation of allyl bromide using Sharpless methodology. This approach employs AD-mix-β, a premixed reagent containing potassium osmate, potassium ferricyanide, and a chiral ligand (typically (DHQD)₂PHAL) . The reaction proceeds under mild conditions to yield the desired product with high enantioselectivity.

A detailed synthetic procedure involves the following steps:

  • A mixture of tert-butyl alcohol and water (1:1) is prepared in a suitable reaction vessel.

  • AD-mix-β (typically 1.4 g per mmol of substrate) is added, resulting in a two-phase system with a yellow aqueous phase.

  • The mixture is cooled to approximately 4°C before allyl bromide is added.

  • The reaction is stirred vigorously at 4-5°C for several hours (typically 2.5 hours).

  • Sodium sulfite is added to quench the reaction, followed by extraction with ethyl acetate.

  • The product is purified using flash chromatography on silica gel .

This method has been reported to yield (R)-3-bromopropane-1,2-diol with approximately 55.5% yield after purification .

Alternative Synthetic Approaches

Several researchers have explored alternative approaches to synthesizing (R)-3-bromopropane-1,2-diol. For instance, Furrow, Schaus, and Jacobsen described the preparation of this compound in their 1998 publication in the Journal of Organic Chemistry . Their work achieved a reported optical purity of approximately 92% . Similarly, Wang and Hollingsworth reported a synthesis with approximately 87% optical purity in their 1999 publication .

Other approaches mentioned in the literature include methodologies developed by:

  • Schaus, Brandes, Larrow, and colleagues (2002)

  • Solodenko, Jas, Kunz, and Kirschning (2007)

  • Nguyen-Ba, Lee, Mitchell, Chan, and Quimpere (1998)

  • Annis and Jacobsen (1999)

  • Becker and Sharpless (1996)

These various synthetic routes offer researchers flexibility in selecting the most appropriate method based on specific requirements regarding scale, available starting materials, and desired optical purity.

Applications in Research and Industry

(R)-3-Bromopropane-1,2-diol has found applications in various areas of research and industry due to its unique structural features and reactivity profile.

Synthetic Intermediates

One of the primary applications of (R)-3-bromopropane-1,2-diol is as a synthetic intermediate in the preparation of more complex chiral molecules. The combination of a leaving group (bromine) and two hydroxyl functionalities makes it a versatile building block for constructing a wide range of compounds with defined stereochemistry. Researchers have utilized this compound in the synthesis of:

  • Chiral epoxides and oxiranes

  • Functionalized glycerol derivatives

  • Bioactive compounds with multiple stereogenic centers

  • Pharmaceutical intermediates requiring specific stereochemistry

Pharmaceutical Research

Research Findings and Literature Analysis

A comprehensive review of the literature reveals several notable research findings related to (R)-3-bromopropane-1,2-diol. These studies have expanded our understanding of the compound's chemistry and potential applications.

Asymmetric Catalysis Studies

Jacobsen and colleagues have conducted extensive research on asymmetric catalysis involving (R)-3-bromopropane-1,2-diol. Their work, published in multiple papers in the Journal of the American Chemical Society and the Journal of Organic Chemistry, has demonstrated the utility of this compound in developing and refining asymmetric synthetic methodologies . The research has contributed to broader advances in catalytic asymmetric transformations, an area of chemistry with significant implications for pharmaceutical development and fine chemical synthesis.

Synthetic Methodology Development

The preparation and applications of (R)-3-bromopropane-1,2-diol have been the focus of several studies aimed at developing new synthetic methodologies. For instance, Schaus and colleagues reported improved approaches to synthesizing this compound with high optical purity . Similarly, Wang and Hollingsworth investigated alternative routes to access (R)-3-bromopropane-1,2-diol and related compounds . These methodological studies have expanded the synthetic chemist's toolbox for preparing optically active compounds.

Research GroupYearReported Optical PurityReference
Schaus, Jacobsen et al.2002~91-92%JACS, 2002, vol. 124, #7, p. 1307-1315
Wang, Hollingsworth1999~87%JOC, 1999, vol. 64, #3, p. 1036-1038
Furrow, Schaus, Jacobsen1998~92%JOC, 1998, vol. 63, #20, p. 6776-6777
Nguyen-Ba et al.1998~63%Bioorg. Med. Chem. Lett., 1998, vol. 8, #24, p. 3555-3560

Table 2: Reported optical purities of (R)-3-bromopropane-1,2-diol in selected publications

This comparative analysis highlights the variable results obtained by different research groups and underscores the importance of methodology selection when optimal optical purity is required.

Comparison with Related Compounds

To better understand the unique properties and applications of (R)-3-bromopropane-1,2-diol, it is instructive to compare it with structurally related compounds.

Comparison with (S)-Enantiomer

The (S)-enantiomer of 3-bromopropane-1,2-diol (CAS 137490-63-2) differs from the (R)-enantiomer solely in its three-dimensional configuration. While the chemical reactivity of both enantiomers is similar, their interactions with chiral environments (such as enzymes, chiral catalysts, or other chiral molecules) can be dramatically different. This distinction is particularly important in biological applications and asymmetric synthesis, where stereochemistry often determines functionality and efficacy.

Comparison with Other Functionalized Propanediols

Other functionalized propanediols, such as 3-chloropropane-1,2-diol and 3-iodopropane-1,2-diol, share structural similarities with (R)-3-bromopropane-1,2-diol but differ in the halogen substituent. These differences affect properties such as:

  • Reactivity in nucleophilic substitution reactions (I > Br > Cl in terms of leaving group ability)

  • Stability under various conditions

  • Physical properties (melting point, boiling point, solubility)

  • Applications in synthetic chemistry

Future Research Directions

Based on the current literature and the unique properties of (R)-3-bromopropane-1,2-diol, several promising avenues for future research can be identified.

Improved Synthetic Methodologies

Despite the existing methods for synthesizing (R)-3-bromopropane-1,2-diol, there remains room for improvement in terms of efficiency, scalability, and optical purity. Future research could focus on developing new catalysts or reaction conditions that allow for higher yields and enantioselectivity. Additionally, environmentally friendly approaches that minimize waste and utilize renewable resources would align with the growing emphasis on green chemistry.

Biological and Medicinal Chemistry

While the current literature primarily focuses on the synthetic utility of (R)-3-bromopropane-1,2-diol, future research could explore its potential biological activities and applications in medicinal chemistry. The compound's structural features may make it suitable as a precursor for designing novel bioactive molecules targeting specific therapeutic areas. Systematic screening for biological activity could reveal unexpected properties and applications.

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